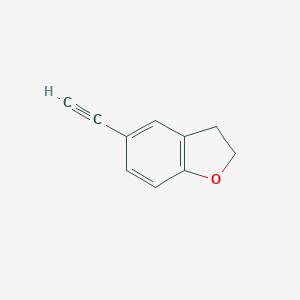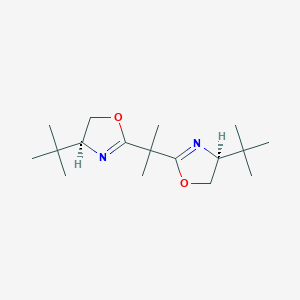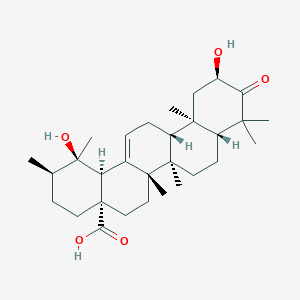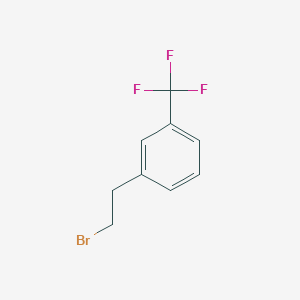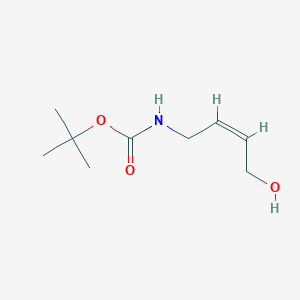
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol, also known as tBOC-alkene, is a chemical compound that has gained significant attention in scientific research due to its unique properties. It is a versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research.
作用機序
The mechanism of action of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is not well understood. However, it is believed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property makes 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol a useful tool for studying protein-protein interactions and enzyme mechanisms.
生化学的および生理学的効果
TBOC-alkene has been shown to have a range of biochemical and physiological effects. In one study, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol was used to study the mechanism of action of a protease enzyme. The results showed that 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can inhibit the activity of the protease enzyme, indicating that it can be used as a potential drug candidate for diseases caused by the overactivity of protease enzymes.
実験室実験の利点と制限
TBOC-alkene has several advantages for lab experiments. It is a stable and versatile molecule that can be easily synthesized and modified. It can also be used in various applications, including drug discovery, organic synthesis, and biochemical research. However, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol also has some limitations. It can form covalent bonds with proteins and other biomolecules, leading to changes in their structure and function. This property can make it difficult to interpret experimental results.
将来の方向性
There are several future directions for 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol research. One direction is to study its potential as a drug candidate for diseases caused by the overactivity of protease enzymes. Another direction is to explore its use in organic synthesis as a building block for complex molecules. Additionally, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol can be used to study protein-protein interactions and enzyme mechanisms, which can lead to a better understanding of biological processes. Overall, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a promising molecule that has the potential to make significant contributions to scientific research.
合成法
The synthesis of 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is a multistep process that involves several chemical reactions. The most common method for synthesizing 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol is via the Wittig reaction, which involves the reaction of an aldehyde or ketone with a phosphonium ylide. The reaction produces an alkene and a phosphine oxide as the byproduct. The tBOC group is then introduced to the alkene via a carbodiimide coupling reaction.
科学的研究の応用
TBOC-alkene has been widely used in scientific research due to its unique properties. It is a stable and versatile molecule that can be used in various applications, including drug discovery, organic synthesis, and biochemical research. In drug discovery, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to design and synthesize new drugs. It has also been used in organic synthesis as a building block for complex molecules. In biochemical research, 4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol has been used to study enzyme mechanisms and protein-protein interactions.
特性
CAS番号 |
128490-08-4 |
|---|---|
製品名 |
4-(Tert-butoxycarbonylamino)-cis-2-buten-1-ol |
分子式 |
C9H17NO3 |
分子量 |
187.24 g/mol |
IUPAC名 |
tert-butyl N-[(Z)-4-hydroxybut-2-enyl]carbamate |
InChI |
InChI=1S/C9H17NO3/c1-9(2,3)13-8(12)10-6-4-5-7-11/h4-5,11H,6-7H2,1-3H3,(H,10,12)/b5-4- |
InChIキー |
VYNNEQMTIKFYLS-PLNGDYQASA-N |
異性体SMILES |
CC(C)(C)OC(=O)NC/C=C\CO |
SMILES |
CC(C)(C)OC(=O)NCC=CCO |
正規SMILES |
CC(C)(C)OC(=O)NCC=CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





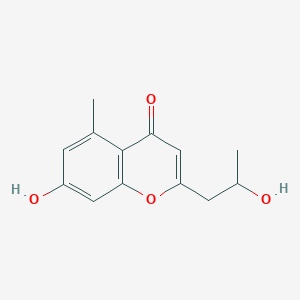
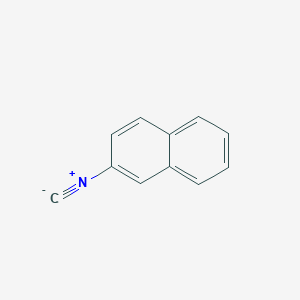

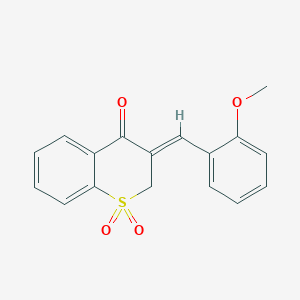

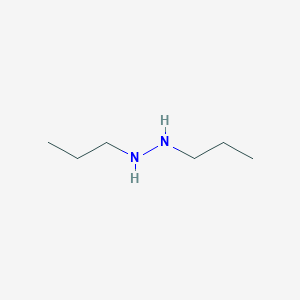
![Oxiranemethanol,alpha,3-bis(1-methylethyl)-,[2alpha(S*),3bta]-(9CI)](/img/structure/B161575.png)

